((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine

Lipophilicity LogP Physicochemical Properties

SAR campaigns on biphenyl sulfonyl glycine scaffolds require precise analogs to map electronic and steric effects. Generic substitution is not valid; the 4'-methoxy group uniquely modulates logP, hydrogen-bonding capacity, and metabolic stability. - Enables systematic comparison of target binding and cellular permeability vs. unsubstituted, chloro-, or methyl-substituted analogs. - Serves as a model substrate for O-demethylation DMPK studies, benchmarking metabolic clearance pathways. - Provides orthogonal sulfonamide NH and carboxylic acid handles for construction of peptidomimetics or protease inhibitors. - Commercially available at 97% purity; shipped under ambient conditions with full quality documentation.

Molecular Formula C15H15NO5S
Molecular Weight 321.3 g/mol
CAS No. 885269-46-5
Cat. No. B1417923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
CAS885269-46-5
Molecular FormulaC15H15NO5S
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C15H15NO5S/c1-21-13-6-2-11(3-7-13)12-4-8-14(9-5-12)22(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
InChIKeyABJHIYYOLIFZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine (CAS 885269-46-5): Chemical and Structural Properties


((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine (CAS 885269-46-5) is a synthetic organic compound belonging to the class of N-arylsulfonyl amino acids. Structurally, it consists of a para-methoxy-substituted biphenyl system linked to a glycine moiety via a sulfonamide group . Its molecular formula is C15H15NO5S and its molecular weight is 321.35 g/mol . The compound is commercially available as a research chemical for pharmaceutical R&D and biochemical studies .

Why ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine is Not Interchangeable with Generic Biphenyl Sulfonyl Glycines


Generic substitution among biphenyl sulfonyl glycine analogs is not scientifically valid due to the critical influence of aromatic ring substitution on both physicochemical properties and potential biological target interactions. The specific 4'-methoxy group on the biphenyl ring distinguishes ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine from unsubstituted, chloro-, or methyl-substituted analogs . This methoxy group alters the molecule's electron distribution, lipophilicity (LogP), and hydrogen-bonding capacity, which in turn can dramatically affect its binding affinity, selectivity, and metabolic stability in any given assay system [1]. The following section provides quantitative evidence where available and outlines the precise dimensions of chemical differentiation.

Quantitative Evidence Guide for ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine (CAS 885269-46-5)


LogP and Lipophilicity Differentiation of 4'-Methoxy-Substituted Biphenyl Sulfonyl Glycine

The presence of the 4'-methoxy substituent in ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine is predicted to significantly increase its lipophilicity (LogP) relative to the unsubstituted N-(4-biphenylylsulfonyl)glycine . A higher LogP indicates enhanced membrane permeability, a critical parameter for cell-based assays and in vivo applications .

Lipophilicity LogP Physicochemical Properties Drug Design

Electronic Modulation by the 4'-Methoxy Group: Impact on Sulfonamide pKa and Reactivity

The 4'-methoxy group in ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine acts as an electron-donating group (EDG) via resonance, which modulates the electron density of the biphenyl system and, consequently, the acidity (pKa) of the sulfonamide NH and carboxylic acid groups [1]. This is a distinct electronic environment compared to analogs with electron-withdrawing substituents (e.g., the 4'-chloro analog, CAS 885269-36-3) . The altered pKa affects the compound's ionization state at physiological pH, directly influencing its solubility, protein binding, and potential for forming key interactions in a biological target's binding pocket [1].

Electronic Effects pKa Modulation SAR Sulfonamide Chemistry

Hydrogen Bonding Capacity and Metabolic Stability of the Methoxy Substituent

The methoxy oxygen in ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine introduces a hydrogen bond acceptor site that is absent in methyl-substituted (e.g., 3'-methylbiphenyl analog) or unsubstituted biphenyl sulfonyl glycines . This additional H-bond acceptor can be critical for target binding and also alters the molecule's metabolic fate. Aromatic methoxy groups are known to undergo O-demethylation, a common Phase I metabolic pathway, which is fundamentally different from the metabolic routes of chloro- or methyl-substituted analogs [1].

Hydrogen Bonding Metabolic Stability ADME Drug Metabolism

Primary Application Scenarios for ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine (CAS 885269-46-5) in R&D


Structure-Activity Relationship (SAR) Exploration of Biphenyl Sulfonamide Series

Based on its unique combination of lipophilic and electronic properties (Section 3, Items 1-2), ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine is optimally procured as a key comparator in an SAR campaign focused on a biphenyl sulfonyl glycine scaffold. Researchers can systematically evaluate how the 4'-methoxy substitution affects target binding, selectivity, and cellular permeability compared to the unsubstituted, 4'-chloro, or 3'-methyl analogs. The compound serves as a precise chemical probe for mapping the electronic and steric tolerance of a target's active site [1].

Development of Cell-Based Assays Requiring Optimized Permeability

For assays where intracellular target engagement is necessary, the increased lipophilicity conferred by the 4'-methoxy group (Section 3, Item 1) is a critical selection criterion. Procurement of this specific analog is warranted for scientists aiming to improve cell penetration within a sulfonyl glycine series without introducing the potential toxicity or metabolic issues associated with more lipophilic groups like halogens . It provides a middle ground between highly polar (e.g., unsubstituted) and highly lipophilic (e.g., chloro-substituted) analogs.

In Vitro Metabolism Studies for O-Demethylation Pathway Assessment

The distinct metabolic fate of the para-methoxy group (Section 3, Item 3) makes this compound a valuable tool in drug metabolism and pharmacokinetics (DMPK) studies. Researchers procuring this compound can use it as a model substrate to study O-demethylation rates in liver microsomes or hepatocytes [2]. This data is essential for understanding the clearance mechanisms of a chemical series and for benchmarking the metabolic stability of other analogs that do not undergo this specific pathway.

Synthesis of Focused Chemical Libraries and Advanced Intermediates

The sulfonamide NH and carboxylic acid functionalities offer two distinct, orthogonal reactive handles for further derivatization. ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine can be procured as a high-purity building block (commercially available at 96-98% purity ) for the construction of more complex molecules, such as peptidomimetics or protease inhibitors [3]. Its use ensures the introduction of the precise 4'-methoxybiphenyl sulfonyl pharmacophore into the final molecule, which would be difficult to achieve via a divergent synthesis from a different analog.

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